![molecular formula C18H21NO2S2 B2559161 (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706291-65-7](/img/structure/B2559161.png)
(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Molecular Characterization and Synthesis
The compound (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, while not directly studied, relates closely to compounds within the thiophene family, which have been extensively researched. For instance, the synthesis and structural elucidation of similar thiophene-containing compounds, such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, have been achieved through techniques like FTIR, NMR, and mass spectrometry. These methods confirm the compound's structure and provide insights into its chemical behavior and stability via DFT calculations and molecular docking, which are essential for understanding its potential applications in material science and pharmaceuticals (M. FathimaShahana, A. Yardily, 2020).
Cytoprotective Activities
Research into phenyl(thiophen-2-yl)methanone derivatives has demonstrated their cytoprotective activities, particularly against oxidative stress-induced injuries in human endothelial cells. This suggests potential therapeutic applications in protecting against cellular damage from oxidative stress, a common factor in numerous diseases and aging processes. The variations in the core structure's substituents significantly affect these protective activities, highlighting the importance of molecular modifications in enhancing biological efficacy (Kong Lian, 2014).
Antimicrobial Activities
Thiazole and thiophene compounds have also shown notable antimicrobial properties. A study on the synthesis of thiazoles and their fused derivatives revealed their potential as antimicrobial agents against a variety of bacterial and fungal strains. This includes both saprophytic and parasitic bacteria, as well as saprophytic and phytopathogenic fungi, indicating a broad spectrum of potential antimicrobial applications. Such compounds could be valuable in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).
Antitumor Activities
Further research into phenyl(thiophen-2-yl)methanone derivatives has explored their antitumor activities. Compounds synthesized and tested for their effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer, have shown promising inhibitory effects. This indicates the potential of such compounds in cancer therapy, offering a foundation for developing new antitumor drugs (R. Bhole, K. Bhusari, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-ethoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-21-15-7-4-3-6-14(15)18(20)19-10-9-17(23-13-11-19)16-8-5-12-22-16/h3-8,12,17H,2,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLLSJSUVNXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.